molecular formula C17H15F3N4O3S B2701051 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034462-51-4

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2701051
CAS No.: 2034462-51-4
M. Wt: 412.39
InChI Key: QHIBALBEZGOHQJ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a high-purity chemical reagent designed for professional research and development applications. This synthetic compound features a benzenesulfonamide core, a prominent pharmacophore in medicinal chemistry known for its diverse biological activities. Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors and have demonstrated a wide range of biochemical activities in scientific studies, including serving as carbonic anhydrase inhibitors, and exhibiting antitumor, antifungal, and anti-inflammatory properties in vitro . The molecular structure incorporates a trifluoromethoxy group, which can enhance metabolic stability and membrane permeability, and a 1-methyl-1H-pyrazol-4-yl moiety linked via a pyridinylmethyl spacer, a configuration often associated with targeting kinase and other enzymatic domains. Researchers are exploring this compound and its analogs primarily in the fields of drug discovery and chemical biology. Its specific research value may include the development of novel therapeutic agents for various diseases and the study of specific protein targets. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c1-24-11-14(10-22-24)13-6-12(7-21-9-13)8-23-28(25,26)16-4-2-15(3-5-16)27-17(18,19)20/h2-7,9-11,23H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBALBEZGOHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structural framework characterized by:

  • Molecular Formula : C18H17F3N4O2S
  • Molecular Weight : 408.41 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Pyridine ring
    • Benzene sulfonamide moiety
    • Trifluoromethoxy group

This combination of functional groups suggests diverse biological interactions and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit the following actions:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of certain kinases or enzymes, modulating signaling pathways crucial for cell proliferation and survival.
  • Anticancer Activity : Similar compounds have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : The sulfonamide moiety is associated with anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.

Anticancer Activity

Recent studies indicate that derivatives of pyrazole, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)3.79
Compound BA549 (Lung Cancer)26
Compound CHep-2 (Laryngeal Cancer)3.25

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of COX enzymes:

Activity TypeMechanismReference
COX InhibitionInhibits prostaglandin synthesis
Analgesic EffectReduces pain through anti-inflammatory pathways

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Pyrazole Derivatives : Research highlighted that pyrazole derivatives exhibited significant anticancer activity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Inhibition Studies : Investigations into similar sulfonamide compounds revealed their effectiveness as COX inhibitors, suggesting a pathway for anti-inflammatory applications.
  • Structure-Activity Relationship (SAR) : Analysis of structural features indicates that modifications to the pyrazole and pyridine rings can enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Relevance (Inferred)
Target Compound Benzenesulfonamide Trifluoromethoxy, pyridine-pyrazole ~450 (estimated) Not reported Potential kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Pyrazolo-pyrimidine, fluorophenyl-chromenone 589.1 175–178 Chromenone-based enzyme targeting
N-((6-Chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)methyl)-4-(4-fluorophenoxy)aniline (242) Aniline Chloro-imidazopyridine, fluorophenoxy 396.17 148.6–148.8 Anticancer or antimicrobial
N-(pyridin-3-ylmethyl)-4-(5-(6-(trifluoromethoxy)pyridin-3-yl)isoxazol-3-yl)aniline (8g) Aniline-isoxazole Trifluoromethoxy pyridine ~440 (estimated) Not reported Kinase or receptor modulation

Key Observations :

  • Sulfonamide vs.
  • Heterocyclic Diversity : The pyridine-pyrazole system in the target contrasts with pyrazolo-pyrimidine () and isoxazole () cores, which may alter target selectivity .
  • Trifluoromethoxy Group: Shared with 8g , this group likely improves membrane permeability compared to non-fluorinated analogs.

Physicochemical Properties

  • Melting Points : Sulfonamide-containing compounds (e.g., ) exhibit higher melting points (175–178°C) compared to aniline derivatives (148–149°C), suggesting stronger intermolecular forces in sulfonamides .
  • Molecular Weight : The target compound’s estimated MW (~450) aligns with mid-sized drug-like molecules, similar to ’s sulfonamide (589.1) and ’s aniline (396.17) .

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